molecular formula C27H25F6N3O B2545947 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide CAS No. 1024383-73-0

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide

Cat. No.: B2545947
CAS No.: 1024383-73-0
M. Wt: 521.507
InChI Key: SYVBIEIXVXCPGA-UHFFFAOYSA-N
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Description

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a diphenylmethyl group and an ethanamide moiety attached to a 3,5-bis(trifluoromethyl)phenyl group. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Diphenylmethyl Group: The piperazine ring is then reacted with diphenylmethyl chloride in the presence of a base, such as sodium hydride, to introduce the diphenylmethyl group.

    Attachment of the Ethanamide Moiety: The final step involves the reaction of the substituted piperazine with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the ethanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ethanamide moiety.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced ethanamide derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-dichlorophenyl)ethanamide: Similar structure but with dichlorophenyl groups instead of trifluoromethyl groups.

    2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-dimethylphenyl)ethanamide: Similar structure but with dimethylphenyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 2-(4-(Diphenylmethyl)piperazinyl)-N-(3,5-bis(trifluoromethyl)phenyl)ethanamide imparts unique properties such as increased chemical stability, enhanced lipophilicity, and potential biological activity. These characteristics make it distinct from similar compounds with different substituents, highlighting its potential in various scientific and industrial applications.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N3O/c28-26(29,30)21-15-22(27(31,32)33)17-23(16-21)34-24(37)18-35-11-13-36(14-12-35)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,15-17,25H,11-14,18H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVBIEIXVXCPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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